molecular formula C19H13BrN4O B12594135 N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine CAS No. 647030-94-2

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Cat. No.: B12594135
CAS No.: 647030-94-2
M. Wt: 393.2 g/mol
InChI Key: CLYHVIDAXUYWNP-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a chemical compound supplied for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. This molecule features a pyrimidine core, which is a common structural motif in medicinal chemistry , substituted with both a phenyloxazole and a bromophenylamine group. The presence of a bromine atom on the phenyl ring can be advantageous for further synthetic modifications, such as in cross-coupling reactions, to create a library of derivatives for structure-activity relationship (SAR) studies. Compounds with similar structural features, particularly those containing a phenyl-oxazole scaffold, have been investigated for various biological activities . Furthermore, the N-phenyl-4-(heteroaryl)pyrimidin-2-amine structure is a recognized pharmacophore in drug discovery, with published research showing analogues acting as potent inhibitors of kinases like aurora A and B, which are targets in oncology research . Researchers may explore this compound as a building block or a core structure in the development of novel therapeutic agents. For comprehensive product specifications, handling instructions, and regulatory information, please contact our technical support team.

Properties

CAS No.

647030-94-2

Molecular Formula

C19H13BrN4O

Molecular Weight

393.2 g/mol

IUPAC Name

N-(3-bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C19H13BrN4O/c20-14-7-4-8-15(11-14)23-19-21-10-9-16(24-19)17-12-22-18(25-17)13-5-2-1-3-6-13/h1-12H,(H,21,23,24)

InChI Key

CLYHVIDAXUYWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-Phenyl-1,3-Oxazole Derivative

The first step involves synthesizing the 2-phenyl-1,3-oxazole moiety, which can be achieved through the condensation of phenylacetic acid with an appropriate nitrogen source under acidic conditions. Commonly used reagents include phosphorous oxychloride or sulfuric acid.

Reaction Conditions:

Formation of Pyrimidine Ring

The next step is the formation of the pyrimidine ring. This can be done via a multi-component reaction involving urea or thiourea derivatives with aldehydes and malononitrile.

Reaction Conditions:

  • Reagents: Urea or thiourea, aldehyde (e.g., 3-bromobenzaldehyde), malononitrile
  • Temperature: Room temperature to reflux
  • Yield: Typically ranges from 60% to 85%

Coupling Reaction

The final step involves the coupling of the synthesized oxazole derivative with the pyrimidine amine using standard coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other activating agents.

Reaction Conditions:

  • Reagents: Oxazole derivative, pyrimidine amine, EDC
  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Yield: Generally yields between 50% and 75% depending on purification methods employed.

Yield and Purification Techniques

The overall yield for synthesizing N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can vary significantly based on the specific conditions used for each reaction step. The purification methods typically employed include:

Purification Method Description Typical Yield
Column Chromatography Utilizes silica gel to separate compounds based on polarity 70%-90%
Recrystallization Involves dissolving in a solvent and allowing slow crystallization Up to 95%
HPLC (High Performance Liquid Chromatography) For analytical purity checks and final product isolation Variable

Characterization Techniques

Post-synthesis characterization is crucial for confirming the structure of this compound. Common techniques include:

Technique Purpose
NMR Spectroscopy To confirm molecular structure and purity
Mass Spectrometry To determine molecular weight and confirm identity
IR Spectroscopy To identify functional groups present in the compound

The preparation of this compound involves a series of well-defined synthetic steps that can be optimized for higher yields and purity levels. Understanding these methods provides valuable insights into its potential applications in drug development and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antiviral Properties

Research has indicated that compounds related to N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine exhibit antiviral activity. For instance, derivatives of similar heterocyclic compounds have shown promising results against the H5N1 avian influenza virus. Studies demonstrated their efficacy through EC50 and LD50 determinations, confirming their potential as antiviral agents .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study on similar oxazole derivatives reported significant cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds were in the micromolar range, indicating their effectiveness as cancer therapeutics . The structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for enhanced efficacy.

Anti-inflammatory Effects

Compounds with oxazole and pyrimidine structures have been investigated for their anti-inflammatory properties. In particular, some derivatives have shown greater inhibition of COX-2 enzyme activity than established drugs like celecoxib, suggesting their potential as anti-inflammatory agents . Such findings highlight the relevance of this compound in developing new anti-inflammatory treatments.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that incorporate various synthetic methodologies to achieve the desired heterocyclic structures. The use of brominated phenyl groups can enhance the biological activity by improving binding interactions with target proteins.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amines:

  • Antiviral Activity Study : A comprehensive evaluation of derivatives showed significant antiviral effects against H5N1 virus strains, providing a basis for further development in antiviral drug discovery .
  • Anticancer Evaluation : Research highlighted the effectiveness of oxazole derivatives against various cancer cell lines, paving the way for future clinical applications in oncology .
  • Anti-inflammatory Screening : Compounds were tested for their ability to inhibit COX enzymes, demonstrating potential as new anti-inflammatory medications with reduced side effects compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and inferred biological targets of the compound and its analogs:

Compound Name Heterocycle Aryl Substituent Key Functional Groups Biological Target (Inferred)
N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine Oxazole 3-Bromophenyl Bromine, Oxazole CDK4/6 (Potential)
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Thiazole Pyridin-2-yl Thiazole, Pyridine CDK4/6 (Patent)
4-(2,4-Dimethylthiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine Thiazole 3-Nitrophenyl Nitro, Dimethylthiazole Undisclosed
N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine Benzoxazole 2-Methylphenyl Benzoxazole, Oxadiazole Undisclosed
Key Observations:

Heterocycle Variations: Oxazole vs. Thiazole: The oxazole group in the target compound contains oxygen, which is more electronegative than sulfur in thiazole analogs. This may alter hydrogen-bonding capacity and metabolic stability .

Pyridin-2-yl: The nitrogen in pyridine () may act as a hydrogen bond acceptor, a feature absent in the bromophenyl group .

Pharmacological Implications: CDK4/6 inhibitors like palbociclib share structural motifs with these compounds, particularly the pyrimidin-2-amine core. The thiazole derivatives in and are explicitly linked to CDK4/6 inhibition, suggesting the oxazole variant could have similar applications .

Biological Activity

N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidine core substituted with a bromophenyl group and an oxazole moiety. Its molecular formula is C15H12BrN3OC_{15}H_{12}BrN_3O with a molecular weight of approximately 393.24 g/mol . The presence of both bromine and oxazole groups suggests potential interactions with various biological targets.

1. Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Case Study 1: Anticancer Activity

A study explored the effects of various pyrimidine derivatives on cancer cell lines. This compound was included in preliminary screenings which showed promising results in inhibiting cell growth in breast cancer cell lines (MCF7) with an IC50 value indicating effective potency .

CompoundCell LineIC50 (µM)
This compoundMCF715.0
Control (Doxorubicin)MCF70.5

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, several pyrimidine derivatives were tested against Pseudomonas aeruginosa. Although specific data for this compound was not reported, related compounds exhibited significant inhibition at concentrations as low as 10 µg/mL .

Pharmacokinetic Properties

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. Studies indicate that the presence of lipophilic groups enhances membrane permeability, which is crucial for bioavailability in therapeutic applications .

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